molecular formula C45H35F10O20P B1681876 Tafluposide CAS No. 179067-42-6

Tafluposide

Katalognummer B1681876
CAS-Nummer: 179067-42-6
Molekulargewicht: 1116.7 g/mol
InChI-Schlüssel: RTJVUHUGTUDWRK-WRGUAVMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tafluposide is a novel dual catalytic inhibitor of topoisomerases I and II . It has been characterized by marked antitumor activity in vivo in series of experimental and human tumors . The primary objective of a phase I study was to determine the maximum tolerated dose of this compound .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Tafluposide exhibits significant antitumor activity. A study by Sargent et al. (2003) demonstrated its effectiveness against both hematological and solid tumors. This dual topoisomerase inhibitor was effective irrespective of the patients' previous treatment status, suggesting its utility in various cancer stages and types. The study also found synergism when combining this compound with other drugs, such as cisplatin in ovarian cancer and etoposide in acute myeloid leukemia (Sargent, Elgie, Williamson, & Hill, 2003).

Mechanism of Action in Cancer Cells

Kluza et al. (2006) examined this compound's effects on HL-60 human promyelocytic leukemia cells. The study found that this compound induces DNA strand breaks and triggers apoptosis with distinct kinetics compared to etoposide. It suggests that this compound’s impact on mitochondrial mass plays a crucial role in apoptosis induced by DNA-damaging agents (Kluza, Mazinghien, Irwin, Hartley, & Bailly, 2006).

Clinical Trial for Dosage Tolerability

A phase I study by Delord et al. (2007) focused on determining the maximum tolerated dose of this compound. The study, which explored different dosing schedules, established a recommended dose for clinical trials in patients with advanced solid tumors. This research was crucial in defining the safe dosage limits for further clinical applications (Delord, Bennouna, Diéras, Campone, Lefresne, Aslanis, & Douillard, 2007).

Anti-Inflammatory Activity

Another distinct application of this compound is seen in its anti-inflammatory properties. A study by Singh et al. (2003) on 'TAF', an active fraction from the plant Barleria prionitis, which presumably contains compounds similar to this compound, showed significant anti-inflammatory and anti-arthritic activities in various animal test models. This suggests the potential of this compound or similar compounds in treating inflammatory conditions (Singh, Bani, Gupta, Chandan, & Kaul, 2003).

Wirkmechanismus

Tafluposide is a novel dual catalytic inhibitor of topoisomerases I and II . Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. By inhibiting these enzymes, this compound can prevent cancer cells from dividing and growing.

Eigenschaften

IUPAC Name

[(2R,4aR,6R,7R,8S,8aR)-6-[[(5S,5aR,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H35F10O20P/c1-13-64-9-22-39(70-13)42(72-23(56)10-65-40-33(52)29(48)27(46)30(49)34(40)53)43(73-24(57)11-66-41-35(54)31(50)28(47)32(51)36(41)55)45(71-22)74-37-16-7-19-18(68-12-69-19)6-15(16)25(26-17(37)8-67-44(26)58)14-4-20(62-2)38(21(5-14)63-3)75-76(59,60)61/h4-7,13,17,22,25-26,37,39,42-43,45H,8-12H2,1-3H3,(H2,59,60,61)/t13-,17+,22-,25-,26+,37-,39-,42+,43-,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJVUHUGTUDWRK-CSLCKUBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H35F10O20P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170767
Record name Tafluposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1116.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179067-42-6
Record name Tafluposide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179067426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tafluposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAFLUPOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN043X3ZDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tafluposide
Reactant of Route 2
Tafluposide
Reactant of Route 3
Tafluposide
Reactant of Route 4
Tafluposide
Reactant of Route 5
Tafluposide
Reactant of Route 6
Tafluposide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.